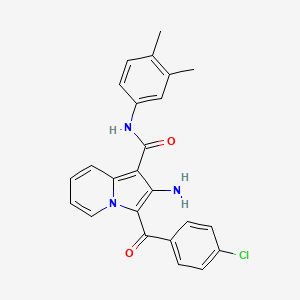

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide

Description

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-14-6-11-18(13-15(14)2)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABJUWVJZOJHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Amino Group: The amino group at the 2-position can be introduced via nucleophilic substitution or amination reactions.

Attachment of the 4-Chlorobenzoyl Group: This step often involves acylation reactions using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Coupling with 3,4-Dimethylphenylamine: The final step involves coupling the indolizine derivative with 3,4-dimethylphenylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings and the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with biological targets. It may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity, which can affect metabolic pathways.

Interacting with Receptors: Binding to cellular receptors, influencing signal transduction pathways.

Modulating Gene Expression: Affecting transcription factors or epigenetic markers, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

2-amino-3-benzoylindolizine-1-carboxamide: Lacks the chlorobenzoyl and dimethylphenyl groups, making it less complex.

2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide: Contains a methyl group instead of a chlorine atom, altering its reactivity and biological activity.

2-amino-3-(4-chlorobenzoyl)-N-phenylindolizine-1-carboxamide: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

Uniqueness

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorobenzoyl and 3,4-dimethylphenyl groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its complex structure, characterized by multiple functional groups, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHClNO |

| Molecular Weight | 433.88 g/mol |

| CAS Number | 898433-76-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indolizine Core : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Amino Group : Conducted via amination reactions.

- Attachment of the Benzoyl Group : Involves acylation reactions using benzoyl chloride.

- Carboxamide Formation : Finalized through amidation reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has shown potential as an allosteric enhancer for the A1 adenosine receptor, which plays a crucial role in numerous physiological processes.

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in enhancing receptor activity:

- Allosteric Enhancement : It has been reported that this compound acts as an allosteric enhancer for the A1 adenosine receptor, augmenting the response to endogenous adenosine .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the 4-position significantly influence biological activity. For instance, various substitutions on the phenyl ring have been explored to optimize binding affinity and functional response .

Case Studies

Several research studies have documented the biological effects of this compound:

- Study on Allosteric Enhancement :

- Evaluation of Substituted Derivatives :

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide?

- Methodology : Synthesis typically involves:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under inert atmosphere using Pd/Cu catalysts .

- Functionalization : Sequential benzoylation (4-chlorobenzoyl chloride) and carboxamide introduction via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) .

- Key Conditions : Maintain anhydrous conditions, optimize reaction time (12-24 hrs), and use solvents like DMF or THF.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm indolizine core, substituent positions, and functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]+ ~483.15 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) stretches .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) .

Q. How is the compound screened for preliminary biological activity in vitro?

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Antimicrobial : Broth microdilution for MIC values against Gram+/Gram- bacteria .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. What computational strategies are used to predict and validate the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase or viral proteases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bonds with 4-chlorobenzoyl group) using Schrödinger Suite .

- Contradiction Resolution : Cross-validate in silico predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can structural modifications enhance selectivity in biological targets?

- SAR Strategies :

- Benzoyl Substituents : Replace 4-Cl with electron-withdrawing groups (e.g., -NO2) to improve enzyme inhibition .

- Carboxamide Variations : Introduce methyl/methoxy groups on the phenyl ring to modulate lipophilicity (logP) .

- Synthetic Routes : Use parallel synthesis to generate analogs; evaluate via high-throughput screening .

- Case Study : Analog with 4-ethylbenzoyl (replacing 4-Cl) showed 3x higher anti-inflammatory activity in murine models .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Root Causes : Variability in assay protocols (e.g., cell line passage number, serum concentration) or compound purity .

- Mitigation Steps :

- Standardization : Adopt CLSI guidelines for antimicrobial assays; use authenticated cell lines (ATCC) .

- Orthogonal Assays : Confirm anticancer activity via apoptosis (Annexin V/PI staining) alongside MTT .

- Data Harmonization : Meta-analysis of published IC50 values with adjustment for experimental variables .

Safety and Handling in Research Settings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.